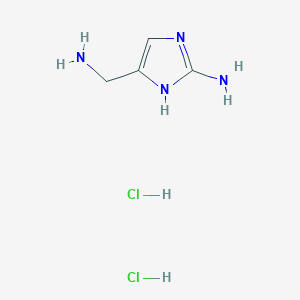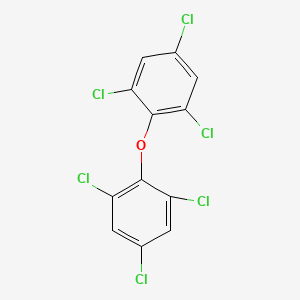
1-sec-Butyl-N-(2'-hydroxy-1',1'-dimethylethyl)cycloheptanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide is a chemical compound with the molecular formula C16H31NO2 and a molecular weight of 269.423 g/mol. This compound is known for its unique structure, which includes a cycloheptane ring substituted with a sec-butyl group and a hydroxy-dimethylethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide involves several steps. One common method includes the reaction of cycloheptanecarboxylic acid with sec-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-hydroxy-1,1-dimethylethylamine under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can interact with enzymes, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide can be compared with similar compounds such as:
1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cycloheptane ring, which affects its chemical reactivity and biological activity.
1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cyclopentanecarboxamide: The cyclopentane ring in this compound results in different steric and electronic properties, influencing its interactions with molecular targets.
The unique structure of 1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide, particularly the cycloheptane ring, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
56471-42-2 |
|---|---|
Formule moléculaire |
C16H31NO2 |
Poids moléculaire |
269.42 g/mol |
Nom IUPAC |
1-butan-2-yl-N-(1-hydroxy-2-methylpropan-2-yl)cycloheptane-1-carboxamide |
InChI |
InChI=1S/C16H31NO2/c1-5-13(2)16(10-8-6-7-9-11-16)14(19)17-15(3,4)12-18/h13,18H,5-12H2,1-4H3,(H,17,19) |
Clé InChI |
CFPRLPOHLDRYIP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCCCCC1)C(=O)NC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[6.2.0.03,6]decane](/img/structure/B13795798.png)
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)



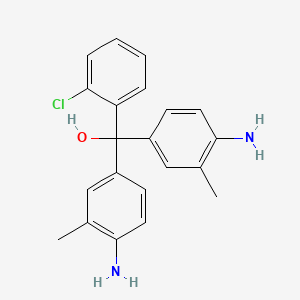

![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)
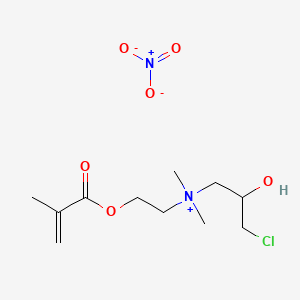
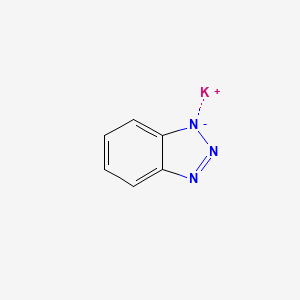
![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
